molecular formula C10H18N2O5S B081388 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate CAS No. 14623-68-8

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate

Cat. No. B081388
CAS RN: 14623-68-8
M. Wt: 278.33 g/mol
InChI Key: KAJALVWKFPQZOO-UHFFFAOYSA-N
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Description

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate, commonly known as AEAE, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as amphiphiles, which are molecules that have both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. AEAE has been extensively studied for its ability to form micelles, which are spherical aggregates of molecules that form in aqueous solutions.

Mechanism Of Action

The mechanism of action of AEAE is not fully understood, but it is believed to involve the formation of micelles in aqueous solutions. The hydrophobic regions of the molecules come together to form the core of the micelle, while the hydrophilic regions form the outer shell. This allows the micelle to encapsulate hydrophobic molecules such as drugs or imaging agents and deliver them to specific sites in the body.

Biochemical And Physiological Effects

AEAE has been found to have minimal toxicity and is generally well tolerated in vivo. It has been shown to have low immunogenicity, meaning that it does not provoke an immune response in the body. AEAE has also been found to be biodegradable, meaning that it can be broken down into harmless byproducts by the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of AEAE is its ability to form micelles, which can be used to encapsulate drugs or other molecules and deliver them to specific sites in the body. This makes it a valuable tool for drug delivery and gene therapy. However, one limitation of AEAE is that it can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory.

Future Directions

There are many potential future directions for research involving AEAE. One area of focus is the development of new drug delivery systems that use AEAE micelles to deliver drugs to specific sites in the body. Another area of interest is the use of AEAE in gene therapy, where it could be used to deliver therapeutic genes to cells. In addition, there is ongoing research into the use of AEAE in imaging techniques such as MRI and CT, where it could be used to enhance contrast and improve image quality.

Synthesis Methods

AEAE can be synthesized by a number of different methods, including the reaction of 4-nitrophenyl ethylamine with ethylene oxide, followed by reduction of the resulting nitro compound. Another method involves the reaction of 4-chloroaniline with ethylene oxide, followed by reduction of the resulting chloro compound. The final product is obtained by sulfation of the amine group with sulfuric acid.

Scientific Research Applications

AEAE has a wide range of applications in scientific research, including drug delivery, gene therapy, and imaging. It is particularly useful in the field of nanotechnology, where it is used to form micelles that can encapsulate drugs or other molecules and deliver them to specific sites in the body. AEAE is also used in the field of gene therapy, where it can be used to deliver therapeutic genes to cells. In addition, AEAE is used in imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) to enhance contrast.

properties

IUPAC Name

2-(4-amino-N-ethylanilino)ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.H2O4S/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;1-5(2,3)4/h3-6,13H,2,7-8,11H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJALVWKFPQZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25646-78-0
Record name Ethanol, 2-[(4-aminophenyl)ethylamino]-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25646-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate

CAS RN

4327-84-8, 14623-68-8
Record name N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4327-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[(4-aminophenyl)ethylamino]-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14623-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(p-amino-N-ethylanilino)ethanol sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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